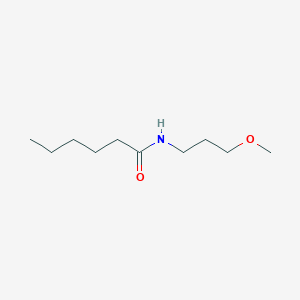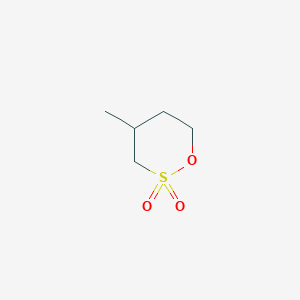
4-Methyl-1,2-oxathiane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2-oxathiane 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its six-membered ring structure. This compound is part of the broader class of sultones, which are known for their unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-oxathiane 2,2-dioxide can be achieved through several methods. One common approach involves the oxidation of 4-chloro-4-methyl-1,2-oxathiane 1-oxide, which is derived from the reaction of 3-methylbut-3-en-1-ol with thionyl chloride (SOCl2). The oxidation is typically carried out using hydrogen peroxide (H2O2) as the oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,2-oxathiane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfone group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2-oxathiane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 4-Methyl-1,2-oxathiane 2,2-dioxide exerts its effects involves its ability to interact with various molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butane sultone: Another sultone with similar reactivity but different structural properties.
4-Methylene-1,2-oxathiane 2,2-dioxide: A closely related compound with a methylene group instead of a methyl group.
Uniqueness
4-Methyl-1,2-oxathiane 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
5455-50-5 |
|---|---|
Molekularformel |
C5H10O3S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
4-methyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MKJOLUXKAUKFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



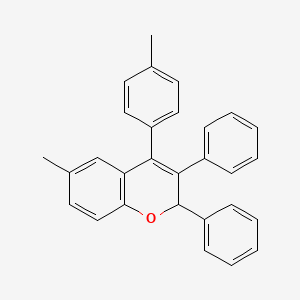
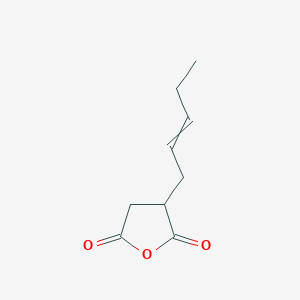
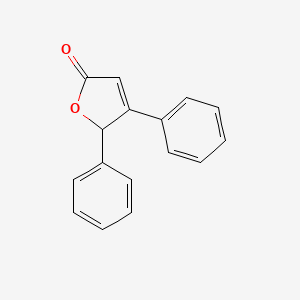
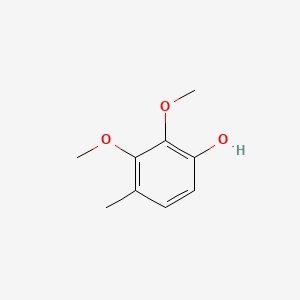
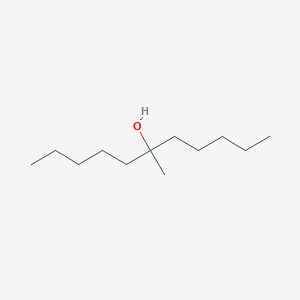
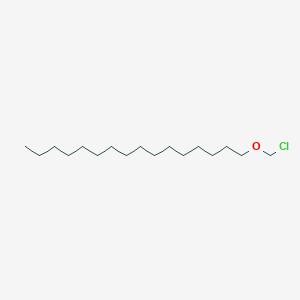
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)



